1'-Oxo-2'-phenyl-N-[2-(pyridin-4-YL)ethyl]-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
1’-Oxo-2’-phenyl-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Oxo-2’-phenyl-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide and phenacyl bromide in boiling ethanol using triethylamine as a catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, microwave-assisted synthesis, and continuous flow chemistry can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1’-Oxo-2’-phenyl-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1’-Oxo-2’-phenyl-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1’-Oxo-2’-phenyl-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. For instance, in anti-cancer applications, the compound binds to the colchicine binding site on tubulin, preventing its polymerization and thus inhibiting cell division . This interaction disrupts the microtubule dynamics, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(2-Oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-yl)acetonitrile: Another spiro compound with similar anti-cancer properties.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide: Known for its antimicrobial activity.
Uniqueness
1’-Oxo-2’-phenyl-N-[2-(pyridin-4-YL)ethyl]-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-oxo-2-phenyl-N-(2-pyridin-4-ylethyl)spiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C28H29N3O2/c32-26(30-20-15-21-13-18-29-19-14-21)25-23-11-5-6-12-24(23)27(33)31(22-9-3-1-4-10-22)28(25)16-7-2-8-17-28/h1,3-6,9-14,18-19,25H,2,7-8,15-17,20H2,(H,30,32) |
InChI Key |
KOQUBVALNALRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)NCCC5=CC=NC=C5 |
Origin of Product |
United States |
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